molecular formula C11H16F3N B13009610 (3,5,7-Trifluoroadamantan-1-yl)methanamine

(3,5,7-Trifluoroadamantan-1-yl)methanamine

Cat. No.: B13009610
M. Wt: 219.25 g/mol
InChI Key: FMJZSHMOFHKFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5,7-Trifluoroadamantan-1-yl)methanamine is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,7-Trifluoroadamantan-1-yl)methanamine typically involves the fluorination of adamantane derivatives. One common method includes the use of Ishikawa’s reagent, a fluorinating agent, to introduce fluorine atoms into the adamantane structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, ensuring the compound’s suitability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3,5,7-Trifluoroadamantan-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3,5,7-Trifluoroadamantan-1-yl)methanamine involves its interaction with specific molecular targets. The compound’s fluorinated adamantane structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5,7-Trifluoroadamantan-1-yl)methanamine stands out due to the specific positioning of the fluorine atoms, which enhances its chemical stability and lipophilicity. This unique structure makes it more effective in certain applications compared to its non-fluorinated or differently fluorinated counterparts.

Properties

Molecular Formula

C11H16F3N

Molecular Weight

219.25 g/mol

IUPAC Name

(3,5,7-trifluoro-1-adamantyl)methanamine

InChI

InChI=1S/C11H16F3N/c12-9-1-8(7-15)2-10(13,4-9)6-11(14,3-8)5-9/h1-7,15H2

InChI Key

FMJZSHMOFHKFRG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.